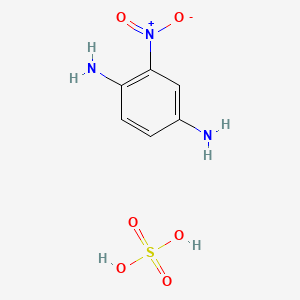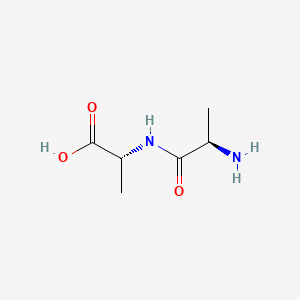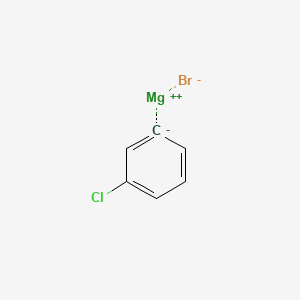
3-Chlorphenylmagnesiumbromid
Übersicht
Beschreibung
3-Chlorophenylmagnesium bromide is a chemical compound involved in the synthesis of enantiopure 2-imidazolidinones by reacting with 1,1’-DiBoc-2,2’-Biaziridine .
Synthesis Analysis
3-Chlorophenylmagnesium bromide is used in the synthesis of enantiopure 2-imidazolidinones by reacting with 1,1’-DiBoc-2,2’-Biaziridine .Molecular Structure Analysis
The molecular formula of 3-Chlorophenylmagnesium bromide is C6H4BrClMg, and its molecular weight is 215.76 .Chemical Reactions Analysis
3-Chlorophenylmagnesium bromide is a Grignard reagent that can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt .Physical And Chemical Properties Analysis
3-Chlorophenylmagnesium bromide is a brown liquid with a boiling point of 65 °C (lit.) and a density of 0.960 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthese von 2,3-Di(o-chlorphenyl)buta-1,3-dienen
3-Chlorphenylmagnesiumbromid ist ein Grignard-Reagenz, das zur Synthese von 2,3-Di(o-chlorphenyl)buta-1,3-dienen verwendet werden kann. Dies wird durch Reaktion mit 1,4-Dimethoxy-2-butin in Gegenwart eines Kupfer(I)-Salzes erreicht .
Synthese von 2-Brom-5-chlorthiophen-3-yl-(3-chlorphenyl)methanol
Diese Verbindung kann durch Reaktion von this compound mit 2-Brom-5-chlorthiophen-3-carbaldehyd synthetisiert werden .
Synthese von 2-(3-Chlorphenyl)-1-phenyl-1H-inden-1-ol
This compound kann zur Synthese von 2-(3-Chlorphenyl)-1-phenyl-1H-inden-1-ol aus 2-Benzoylbenzonitril als Ausgangsmaterial verwendet werden .
Synthese von enantiomerenreinen 2-Imidazolidinonen
This compound ist an der Synthese von enantiomerenreinen 2-Imidazolidinonen beteiligt. Dies wird durch Reaktion mit 1,1’-DiBoc-2,2’-Biaziridin erreicht .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Chlorophenylmagnesium bromide, also known as (3-chlorophenyl)magnesium bromide, is a Grignard reagent . The primary targets of this compound are organic molecules with electrophilic sites, such as carbonyl compounds .
Mode of Action
The mode of action of 3-Chlorophenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon in carbonyl compounds . The magnesium atom in the compound carries a partial positive charge, while the carbon atom carries a partial negative charge. This polar nature allows the carbon atom to act as a nucleophile, attacking electrophilic sites in other molecules .
Biochemical Pathways
3-Chlorophenylmagnesium bromide is involved in the synthesis of various organic compounds. For instance, it can be used to synthesize 2,3-Di(o-chlorophenyl)buta-1,3-dienes by reacting with 1,4-dimethoxy 2-butyne in the presence of a copper(I) salt . It can also react with 2-bromo-5-chlorothiophene-3-carbaldehyde to produce 2-Bromo-5-chlorothiophen-3-yl-(3-chlorophenyl)methanol .
Pharmacokinetics
As a Grignard reagent, 3-Chlorophenylmagnesium bromide is typically used in a laboratory setting for chemical synthesis It’s worth noting that Grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The result of the action of 3-Chlorophenylmagnesium bromide is the formation of new organic compounds. The exact molecular and cellular effects depend on the specific reaction and the compounds involved .
Action Environment
The action of 3-Chlorophenylmagnesium bromide is influenced by environmental factors such as temperature, solvent, and the presence of other reagents. For instance, it is typically used in anhydrous conditions due to its reactivity with water . It is also usually stored at low temperatures (2-8°C) to maintain its stability .
Biochemische Analyse
Biochemical Properties
3-Chlorophenylmagnesium bromide plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it can react with aldehydes and ketones to form secondary and tertiary alcohols. The compound’s reactivity is primarily due to the presence of the magnesium atom, which acts as a nucleophile, attacking electrophilic carbon atoms in other molecules .
Cellular Effects
The effects of 3-Chlorophenylmagnesium bromide on cells and cellular processes are significant. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, 3-Chlorophenylmagnesium bromide can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 3-Chlorophenylmagnesium bromide exerts its effects through several mechanisms. It binds to biomolecules, such as enzymes and proteins, altering their activity. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Furthermore, 3-Chlorophenylmagnesium bromide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chlorophenylmagnesium bromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chlorophenylmagnesium bromide can degrade over time, leading to a decrease in its reactivity. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as prolonged oxidative stress and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Chlorophenylmagnesium bromide vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and alter metabolic pathways without causing significant toxicity. At high doses, 3-Chlorophenylmagnesium bromide can cause severe oxidative damage, leading to cell death and tissue injury. Studies have also shown that there are threshold effects, where a specific dosage level must be reached before significant biochemical changes occur .
Metabolic Pathways
3-Chlorophenylmagnesium bromide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the flux of metabolites through these pathways. For example, the compound can react with metabolic intermediates, forming new products that can enter different metabolic routes. This interaction can lead to changes in metabolite levels and affect overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Chlorophenylmagnesium bromide within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer. Once inside the cell, 3-Chlorophenylmagnesium bromide can bind to various proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-Chlorophenylmagnesium bromide is crucial for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, 3-Chlorophenylmagnesium bromide can be localized to the mitochondria, where it can influence mitochondrial function and metabolism. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical activity .
Eigenschaften
IUPAC Name |
magnesium;chlorobenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPYQGQHGLLBQI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Cl.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482542 | |
| Record name | 3-Chlorophenylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36229-42-2 | |
| Record name | 3-Chlorophenylmagnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


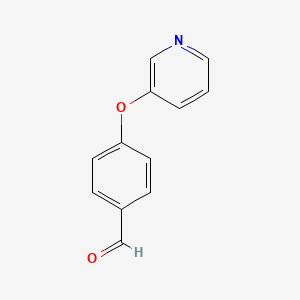

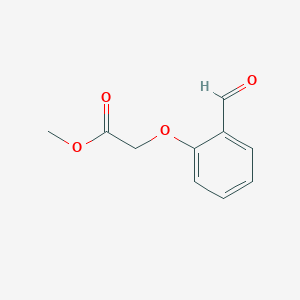
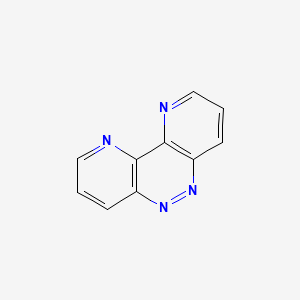
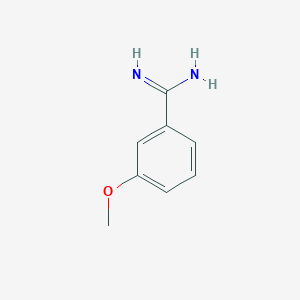
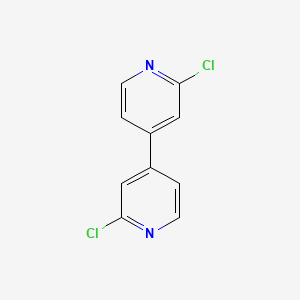
![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)
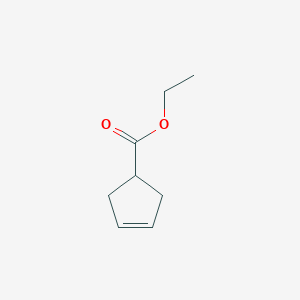
![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)


